Ethyl 5-amino-4-chloro-2-nitrobenzoate
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Overview
Description
Ethyl 5-amino-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H9ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl 4-chlorobenzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed
Reduction: this compound can be reduced to Ethyl 5-amino-4-chloro-2-aminobenzoate.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation of the amino group can produce nitroso or nitro derivatives.
Scientific Research Applications
Ethyl 5-amino-4-chloro-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are investigated for their biological activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-2-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various biological effects. The presence of functional groups like the amino, chloro, and nitro groups allows for diverse interactions with molecular targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-chloro-4-fluorobenzoate: Similar structure but with a fluorine atom instead of a nitro group.
Ethyl 5-chloro-2-nitrobenzoate: Lacks the amino group, making it less reactive in certain types of reactions.
Ethyl 4-chloro-2-nitrobenzoate: Similar but with different positioning of the functional groups.
Uniqueness
Ethyl 5-amino-4-chloro-2-nitrobenzoate is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both an amino and a nitro group provides versatility in synthetic transformations and potential biological activities .
Biological Activity
Ethyl 5-amino-4-chloro-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the molecular formula C9H9ClN2O4 and features several functional groups that contribute to its reactivity and biological interactions. The structure includes:
- Amino Group (-NH2) : Often involved in hydrogen bonding and biological interactions.
- Chloro Group (-Cl) : Affects the compound's lipophilicity and can participate in nucleophilic substitution reactions.
- Nitro Group (-NO2) : Known for its role in redox reactions and potential involvement in electron transfer processes.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group allows for electron transfer reactions, while the amino group can engage in hydrogen bonding with proteins, influencing biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Antimicrobial Activity : Nitrobenzoate derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell processes.
- Anticancer Properties : Some studies suggest that nitrobenzoate compounds can inhibit tumor cell proliferation and induce apoptosis.
Antimicrobial Activity
Research has indicated that nitrobenzoate derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacterial strains.
Compound | Target Organisms | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
Pseudomonas aeruginosa | 12 |
Anticancer Activity
In vitro studies have shown that nitrobenzoate derivatives can suppress cancer cell growth by inducing apoptosis and inhibiting angiogenesis. A notable study involving zebrafish models revealed that these compounds could impair vascular development, which is crucial for tumor growth.
Case Studies
- Antimicrobial Efficacy : A study conducted on this compound demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential use in developing new antibiotics.
- Cancer Treatment Research : In a preclinical trial, this compound was evaluated for its ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size compared to control groups.
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-7(11)6(10)4-8(5)12(14)15/h3-4H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGMMOFJILZPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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